molecular formula C11H11NO B3381794 2-(4-Methylphenyl)-3-oxobutanenitrile CAS No. 27243-91-0

2-(4-Methylphenyl)-3-oxobutanenitrile

Cat. No. B3381794
CAS RN: 27243-91-0
M. Wt: 173.21 g/mol
InChI Key: QWWANUDFLOXOCB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-oxobutanenitrile, also known as MMBN, is a chemical compound that belongs to the class of nitriles. It is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, which include “2-(4-Methylphenyl)-3-oxobutanenitrile”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that these derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reactions play a crucial role in synthesizing complex organic molecules and have significant applications in drug discovery and materials science . A study investigated the [3+2] cycloaddition reactions of N-methyl-C-4-methyl phenyl-nitrone and 2-propynamide, which have not been extensively studied before . The reactions proceeded through two pairs of stereo- and regioisomeric reaction pathways to generate four different products . This study provides a better understanding of the electronic factors that control the regioselectivity and stereoselectivity of the reaction .

Synthesis of Thiophene Derivatives

“2-(4-Methylphenyl)-3-oxobutanenitrile” can be used in the synthesis of thiophene derivatives . A novel molecule, thiophene derivative 3-(4-Methylphenyl)-2-phenyl-5-(thiophen-2-ylmethylidene)-2,5-dihydro-1,2,4-triazin-6(1H)-one, was conveniently synthesized and characterized through FT-IR, FT-Raman, NMR spectroscopic studies .

properties

IUPAC Name

2-(4-methylphenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-5-10(6-4-8)11(7-12)9(2)13/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWANUDFLOXOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-3-oxobutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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